molecular formula C13H22N2O6 B13134455 tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

Cat. No.: B13134455
M. Wt: 302.32 g/mol
InChI Key: OJCDSFQJZRKLGK-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate is a complex organic compound with the molecular formula C13H22N2O6. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method includes the reaction of pyrrole with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield the hexahydro derivative. The final step involves the reaction with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • cis-4-Oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester

Uniqueness

Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical .

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

OJCDSFQJZRKLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O

Origin of Product

United States

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